molecular formula C17H16N4O3 B11616392 ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11616392
M. Wt: 324.33 g/mol
InChI Key: BFBCKETWKDMXKD-UHFFFAOYSA-N
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Description

Ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a complex tricyclic framework with multiple functional groups, including an imino, oxo, and prop-2-enyl substituent. Its structural complexity arises from the fused bicyclic pyrimidine and pyridine systems, which confer unique electronic and steric properties. The prop-2-enyl group at position 7 distinguishes it from structurally related derivatives, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C17H16N4O3/c1-3-8-21-14(18)11(17(23)24-4-2)10-12-15(21)19-13-7-5-6-9-20(13)16(12)22/h3,5-7,9-10,18H,1,4,8H2,2H3

InChI Key

BFBCKETWKDMXKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the ethyl ester and imino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the imino and oxo groups, leading to the formation of amines and alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include derivatives with substituted imino groups and alkyl/aryl substituents. For instance, ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate () replaces the prop-2-enyl group with a methyl group and introduces a 3-chlorobenzoyl moiety. This substitution alters steric bulk and electronic effects:

  • Prop-2-enyl vs.
  • 3-Chlorobenzoyl vs.
Compound Name Substituents (Position 6/7) Key Functional Groups Steric/Electric Effects
Ethyl 6-imino-2-oxo-7-prop-2-enyl-... (Target) Imino (6), Prop-2-enyl (7) Imino, Oxo, Alkene High steric bulk, moderate electrophilicity
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-... 3-Chlorobenzoyl (6), Methyl (7) Benzoyl, Oxo, Chloro Reduced steric hindrance, high electrophilicity

Hydrogen Bonding and Crystal Packing

The target compound’s imino and oxo groups facilitate hydrogen bonding, critical for crystal packing and solubility. highlights graph set analysis for categorizing H-bond patterns .

Ring Puckering and Conformational Flexibility

The tricyclic core’s puckering, analyzed via Cremer-Pople parameters () , influences conformational stability. The prop-2-enyl group’s steric demand may induce greater puckering in the target compound compared to the methyl-substituted analog, reducing planarity and altering π-orbital overlap. This could impact photophysical properties or binding in biological targets.

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